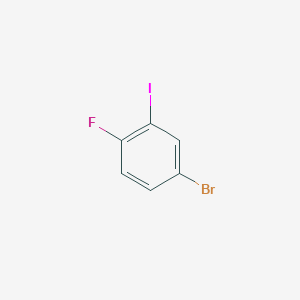

4-Bromo-1-fluoro-2-iodobenzene

Descripción

Significance of Halogenated Arenes in Contemporary Organic Chemistry Research

Halogenated arenes, or aryl halides, are organic compounds where a halogen atom (fluorine, chlorine, bromine, or iodine) is directly bonded to an aromatic ring. iitk.ac.in These compounds serve as fundamental building blocks in a vast array of chemical transformations. iitk.ac.insparkl.me Their utility stems from their ability to participate in a variety of reactions, most notably transition-metal-catalyzed cross-coupling reactions. bohrium.com These reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, have become indispensable for the formation of carbon-carbon and carbon-heteroatom bonds. bohrium.comacs.org

The presence of a halogen atom on an aromatic ring imparts a unique electronic character, influencing the reactivity of the molecule. numberanalytics.com This makes halogenated arenes key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sparkl.menumberanalytics.comacs.org For instance, many blockbuster drugs and important agricultural products contain arylated or heteroarylated structures, the synthesis of which often relies on halogenated precursors. byjus.com The ability to selectively introduce different functional groups by leveraging the varied reactivity of the halogens is a cornerstone of modern synthetic strategy. nih.govbohrium.com

Contextualizing 4-Bromo-1-fluoro-2-iodobenzene within Advanced Synthetic Methodologies

This compound is a polyhalogenated benzene (B151609) derivative that features three different halogen atoms: fluorine, bromine, and iodine. chemicalbook.com This specific arrangement of substituents makes it a highly versatile and valuable reagent in advanced organic synthesis. The differential reactivity of the C-I, C-Br, and C-F bonds allows for a high degree of regioselectivity in sequential cross-coupling reactions.

Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. This predictable trend enables chemists to selectively react at one position while leaving the others intact for subsequent transformations. In the case of this compound, the carbon-iodine bond is the most reactive and will typically undergo oxidative addition to a transition metal catalyst first. This allows for the introduction of a functional group at the 2-position. Following this initial reaction, the less reactive carbon-bromine bond can then be targeted for a second coupling reaction. The carbon-fluorine bond is the least reactive and often remains untouched during these sequences, or can be functionalized under more forcing conditions or via nucleophilic aromatic substitution. ossila.com

This hierarchical reactivity is a powerful tool for the construction of highly substituted and complex aromatic systems from a single, readily available starting material. chemicalbook.comworldyachem.com The ability to perform multiple, distinct chemical operations on a single scaffold by exploiting the inherent properties of the different halogen atoms places this compound at the forefront of advanced synthetic design.

Chemical and Physical Properties

The unique structural arrangement of this compound gives rise to its specific chemical and physical characteristics.

| Property | Value |

| CAS Number | 116272-41-4 |

| Molecular Formula | C₆H₃BrFI |

| Molecular Weight | 300.89 g/mol nih.gov |

| Appearance | Colorless oil or transparent liquid worldyachem.comprepchem.com |

| Purity | Typically ≥98% |

| Storage | Ambient temperature, protected from light sigmaaldrich.commedchemexpress.com |

Synthesis of this compound

A common laboratory synthesis of this compound starts from 5-bromo-2-fluoroaniline (B1303259). prepchem.com The synthesis proceeds via a Sandmeyer-type reaction.

The process involves the following key steps:

Diazotization: The starting material, 5-bromo-2-fluoroaniline, is treated with a solution of sodium nitrite (B80452) in the presence of a strong acid, such as sulfuric acid, at low temperatures (0-5 °C). This converts the amino group into a diazonium salt, specifically 5-bromo-2-fluorobenzenediazonium sulphate. prepchem.com

Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide. This leads to the displacement of the diazonium group by iodine, with the evolution of nitrogen gas. prepchem.com

Workup and Purification: The reaction mixture is then extracted with an organic solvent like diethyl ether. The combined organic extracts are washed, dried, and the solvent is evaporated. The crude product is purified by flash column chromatography to yield this compound as a colorless oil. prepchem.com

Alternative synthetic strategies may involve different starting materials or halogenation sequences to achieve the desired product. google.com

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound.

| Spectroscopic Data | Information |

| ¹H NMR | The proton NMR spectrum provides information about the hydrogen atoms on the aromatic ring. |

| ¹³C NMR | The carbon-13 NMR spectrum shows distinct signals for each of the six carbon atoms in the benzene ring, with their chemical shifts influenced by the attached halogens. chemicalbook.com |

| IR Spectroscopy | The infrared spectrum displays characteristic absorption bands corresponding to the various C-H and C-halogen bonds within the molecule. spectrabase.com |

| Mass Spectrometry | Mass spectrometry confirms the molecular weight of the compound and provides information about its fragmentation pattern. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNETZJWWXCLUKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382266 | |

| Record name | 4-bromo-1-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116272-41-4 | |

| Record name | 4-bromo-1-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1-fluoro-2-iodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodologies for the Synthesis of 4 Bromo 1 Fluoro 2 Iodobenzene

Classical Aromatic Halogenation Approaches

Traditional methods for introducing halogen atoms onto an aromatic ring, such as electrophilic aromatic substitution and diazotization reactions, have been successfully applied to the synthesis of 4-Bromo-1-fluoro-2-iodobenzene. These methods often rely on the inherent directing effects of the substituents already present on the benzene (B151609) ring.

Regioselective Direct Halogenation Protocols

Direct halogenation is a fundamental approach for the synthesis of aryl halides. The regioselectivity of these reactions is governed by the electronic properties of the substituents on the aromatic ring. In the context of synthesizing this compound, sequential halogenation of a fluorobenzene (B45895) derivative is a common strategy.

One patented method begins with 2-fluoroaniline (B146934), which undergoes sulfonation followed by bromination. The 2-fluoroaniline is treated with sulfuric acid and then bromine is introduced, yielding 2-fluoro-4-bromoaniline with an efficiency of over 70%. The regioselectivity of the bromination is directed by the activating amino group to the para position.

Another approach involves the regioselective bromination of 2-fluoro-1-iodobenzene. In this case, the iodine substituent directs the incoming bromine to the para position. This method utilizes Bu4NBr3 as the brominating agent and achieves yields between 64% and 86%.

The table below summarizes a direct halogenation approach starting from 2-fluoroaniline.

| Step | Reagents | Temperature (°C) | Yield (%) |

| Sulfonation/Bromination | H2SO4, CuI, KI | 50–60 | 70–75 |

| Diazotization | NaNO2, H2O | 0–5 | 90–95 |

| Iodination | KI, NaHSO3 | 50–60 | 77–85 |

Table 1: Key parameters for the synthesis of this compound via direct halogenation of 2-fluoroaniline.

Diazotization-Mediated Halogen Introduction

The Sandmeyer and related diazotization reactions are powerful tools for introducing a variety of substituents, including halogens, onto an aromatic ring by converting a primary aromatic amine into a diazonium salt. This intermediate can then be readily displaced by a halide.

A well-established synthesis of this compound utilizes 5-bromo-2-fluoroaniline (B1303259) as the starting material. prepchem.com The synthesis proceeds via the following steps:

Diazotization: 5-bromo-2-fluoroaniline is treated with sodium nitrite (B80452) in the presence of sulfuric acid at a low temperature (0–5 °C) to form the corresponding 5-bromo-2-fluorobenzenediazonium sulfate. prepchem.com

Iodination: The resulting diazonium salt solution is then added to a solution of potassium iodide. prepchem.com The diazonium group is replaced by iodine, leading to the formation of this compound. prepchem.com

Purification: The crude product is extracted and purified by column chromatography to yield the final product as a colorless oil. prepchem.com

This diazotization-mediated route is highly effective, with a reported yield of 4.63 g of this compound from 4.5 g of 5-bromo-2-fluoroaniline. prepchem.com A similar Sandmeyer-type iodination starting from 4-bromo-2-fluoroaniline, which is diazotized and then treated with potassium iodide, has reported yields in the range of 72-78%.

Modern Synthetic Routes

Advances in organometallic chemistry have led to the development of more sophisticated and often more selective methods for the synthesis of polysubstituted aromatics. These modern routes offer greater control over regioselectivity, which is particularly crucial when synthesizing asymmetrically substituted compounds like this compound.

Directed Ortho-Metalation (DOM) Strategies and Subsequent Halogenation

Directed ortho-metalation (DoM) is a powerful technique that utilizes a directing group to activate a specific ortho C-H bond for deprotonation by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with an electrophile, such as a halogenating agent, to introduce a substituent at the desired position with high regioselectivity.

The fluorine atom itself can act as a directing group in ortho-metalation reactions. researchgate.net Research has shown that many para-substituted fluorobenzenes can be lithiated ortho to the fluorine atom using bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP). researchgate.net This strategy can be applied to the synthesis of this compound by starting with a suitably substituted fluorobenzene and sequentially introducing the other halogens. For example, the ortho-lithiation of 1-bromo-4-fluorobenzene, directed by the fluorine atom, followed by quenching with an iodine electrophile would introduce the iodine atom at the 2-position. researchgate.net

Transition Metal-Catalyzed Halogenation Methods

Transition metal catalysis has revolutionized organic synthesis by enabling a wide range of C-H functionalization reactions, including direct halogenation. researchgate.net These methods often offer high regioselectivity and functional group tolerance under mild reaction conditions. rsc.org

Palladium-catalyzed C-H halogenation is a prominent example. rsc.org In these reactions, a directing group on the substrate coordinates to the palladium catalyst, bringing it into proximity with a specific C-H bond and facilitating its activation and subsequent halogenation. rsc.org While a specific application of this method for the direct synthesis of this compound is not detailed in the provided search results, the general principles suggest its potential applicability. For instance, a substrate containing a directing group and two of the required halogens could be selectively halogenated at a specific C-H bond using a suitable palladium catalyst and a halogen source like N-halosuccinimide (NXS). rsc.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency and practicality of any synthetic route depend on the careful optimization of reaction conditions. This includes factors such as the choice of solvent, temperature, reaction time, and the nature of the reagents and catalysts.

For instance, in the diazotization-mediated synthesis of this compound from 5-bromo-2-fluoroaniline, maintaining a low temperature (0–5 °C) during the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. prepchem.com Subsequent warming to ambient temperature allows the substitution reaction to proceed to completion. prepchem.com

In modern synthetic methods like DoM, the choice of the organolithium base and solvent system can significantly impact the yield and regioselectivity. unito.it Similarly, for transition metal-catalyzed reactions, the selection of the metal catalyst, ligands, and additives is crucial for achieving high efficiency and selectivity. researchgate.net For example, in palladium-catalyzed halogenations, the use of specific ligands can prevent catalyst deactivation and promote the desired reactivity. rsc.org

The development of continuous flow processes for reactions such as metalations offers a pathway to improved process efficiency and safety, allowing for precise control over reaction parameters and minimizing the handling of hazardous intermediates. researchgate.net

Solvent Effects on Regioselectivity and Yield

In diazotization-iodination reactions, such as the conversion of 5-bromo-2-fluoroaniline, an aqueous system is typically employed. prepchem.comgla.ac.uk The synthesis is often carried out in a mixture of water, ice, and a strong acid like sulfuric acid to generate the diazonium salt, which is then reacted with an aqueous solution of potassium iodide. prepchem.com The use of acetic acid as a solvent is also a reported condition for one-pot diazotization-iodination reactions. gla.ac.uk

For other types of halogenation, the solvent's role remains paramount. In copper-catalyzed iodination reactions, it has been noted that using dioxane as a solvent can lead to higher conversion rates compared to dimethylformamide (DMF). gla.ac.uk In other studies on the iodination of arylhydrazines, dimethyl sulfoxide (B87167) (DMSO) was identified as the optimal solvent, significantly outperforming others in terms of yield. acs.org The polarity and coordinating ability of the solvent can influence the stability of intermediates and the reactivity of the halogenating agent. For instance, in hypervalent iodine-mediated halogenations, solvent systems like acetonitrile (B52724) (CH₃CN) or mixtures of CH₃CN and water are crucial for achieving high chemoselectivity. nih.gov

Table 1: Observed Solvent Effects in Aromatic Halogenation Reactions This table is generated based on findings from related aromatic halogenation studies and serves as an illustrative guide.

| Solvent | Reaction Type | Observation | Source(s) |

|---|---|---|---|

| Water/H₂SO₄ | Diazotization-Iodination | Standard medium for Sandmeyer-type reactions. | prepchem.com |

| Acetic Acid | Diazotization-Iodination | Suitable for one-pot procedures. | gla.ac.uk |

| Dioxane | Copper-Catalyzed Iodination | Higher conversion observed compared to DMF. | gla.ac.uk |

| Dimethyl Sulfoxide (DMSO) | Iodination of Arylhydrazines | Identified as the best performing solvent for yield. | acs.org |

| Acetonitrile (CH₃CN) | Hypervalent Iodine Halogenation | Optimized solvent for high chemoselectivity. | nih.gov |

Catalyst Selection and Loading in Halogenation

Catalysts are fundamental to achieving efficient and selective halogenation of aromatic rings. The synthesis of this compound involves distinct halogenation steps, either in the preparation of precursors or in the final molecule, each potentially requiring a specific catalytic system.

In the Sandmeyer reaction route to introduce iodine, cuprous iodide (CuI) is often employed as a catalyst. google.com It facilitates the decomposition of the diazonium salt and its replacement by iodide. A patented method specifies a catalyst loading of 0.02–0.08 equivalents of cuprous iodide, which is sufficient to promote the reaction effectively, minimizing side reactions and improving yield. google.com

For the introduction of bromine onto a benzene ring, a common strategy is electrophilic aromatic substitution, which requires a Lewis acid catalyst to activate the bromine molecule. libretexts.org Catalysts such as iron(III) bromide (FeBr₃) or aluminum tribromide (AlBr₃) are traditionally used for the bromination of fluorobenzene to produce precursors like 4-bromofluorobenzene. libretexts.orggregknowswater.com More advanced methods may utilize other Lewis acids like zirconium tetrachloride (ZrCl₄) or iron(III) chloride (FeCl₃) in catalytic amounts, sometimes as low as 0.1 mol%, with halogen donors like N-bromosuccinimide (NBS). google.com

Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), have emerged for direct C-H halogenation reactions. rhhz.net In these modern methods, catalyst loading is a key parameter, with as little as 0.04 equivalents being effective. The efficiency of these reactions can also be highly dependent on additives, such as triflic acid (TfOH), where the amount must be carefully optimized. rhhz.net

Table 2: Catalysts in the Synthesis of Halogenated Benzenes This table summarizes common catalysts and their roles in relevant synthesis steps.

| Catalyst | Reaction Type | Typical Precursor/Substrate | Catalyst Loading | Source(s) |

|---|---|---|---|---|

| Cuprous Iodide (CuI) | Sandmeyer Iodination | Substituted Anilines | 0.02–0.08 equiv. | , google.com |

| Iron(III) Bromide (FeBr₃) | Electrophilic Bromination | Fluorobenzene | Catalytic | gregknowswater.com, libretexts.org |

| Zirconium Tetrachloride (ZrCl₄) | Lewis Acid-Catalyzed Bromination | Aromatic Compounds | 0.1–3 mol% | google.com |

| Palladium(II) Acetate (Pd(OAc)₂) | C-H Chlorination/Bromination | Substituted Benzoates | 0.04 equiv. | rhhz.net |

Isolation and Purification Techniques for Research Scale

The isolation and purification of this compound from the crude reaction mixture are critical steps to obtain a product of high purity for research applications. The process typically involves a sequence of extraction, washing, drying, and chromatographic separation.

Following the synthesis, the reaction mixture is typically worked up by extracting the product into an organic solvent. prepchem.com Diethyl ether is a commonly used solvent for this purpose. prepchem.com The combined organic extracts are then subjected to a series of washes. A wash with a sodium thiosulphate solution is performed to remove any unreacted iodine, followed by a wash with brine to remove water-soluble impurities. prepchem.com

After washing, the organic solution is dried over an anhydrous drying agent, such as magnesium sulphate, to remove residual water. prepchem.com The drying agent is then filtered off, and the solvent is evaporated under reduced pressure to yield the crude product, which often presents as an oil. prepchem.com

For final purification on a research scale, flash column chromatography is the method of choice. prepchem.com This technique uses a silica (B1680970) gel support and a non-polar eluent system. A common mobile phase is petroleum ether, sometimes with a small percentage of a more polar solvent like diethyl ether (e.g., 4% by volume) to achieve effective separation of the desired compound from byproducts and starting materials. prepchem.com The final product, this compound, is obtained as a colorless oil after the evaporation of the chromatography fractions. prepchem.com In some cases, distillation can also be used for purification. google.com

Reaction Mechanisms and Reactivity Profiles of 4 Bromo 1 Fluoro 2 Iodobenzene

Halogen-Specific Reactivity in Aryl Systems

The reactivity of 4-Bromo-1-fluoro-2-iodobenzene is dictated by the unique properties of its three halogen substituents. The differences in carbon-halogen bond strengths and the electronic effects of each halogen allow for controlled, stepwise reactions.

The three carbon-halogen bonds in this compound have significantly different dissociation energies, which is the primary factor governing their reactivity, especially in metal-catalyzed reactions. The C-I bond is the weakest, followed by the C-Br bond, and finally the C-F bond, which is the strongest. This hierarchy allows for selective cleavage, with the iodine atom being the most reactive and the fluorine atom the least.

In the context of palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the aryl halide to the Pd(0) catalyst. Aryl iodides undergo this step much more rapidly than aryl bromides. chemrxiv.orgresearchgate.net This pronounced difference in reactivity enables highly regioselective reactions where the C-I bond is selectively functionalized while the C-Br and C-F bonds remain intact. rsc.org The fluorine atom is generally unreactive in these catalytic cycles and serves primarily to modulate the electronic properties of the ring.

Table 1: Comparison of Halogen Reactivity in Aryl Systems

| Halogen | Bond | Relative Bond Energy | Reactivity in Pd-Catalyzed Oxidative Addition |

| Iodine | C-I | Lowest | Highest |

| Bromine | C-Br | Intermediate | Intermediate |

| Fluorine | C-F | Highest | Lowest (Generally unreactive) |

The electronic properties of the halogen substituents significantly influence the reactivity of the aromatic ring. All three halogens are more electronegative than carbon and exert an electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic aromatic substitution. cdnsciencepub.com Fluorine, being the most electronegative, has the strongest inductive effect. However, halogens also possess lone pairs of electrons that can be donated to the aromatic π-system, a phenomenon known as the resonance effect (+M effect).

In this compound, the fluorine atom is positioned ortho to the iodine and meta to the bromine. Its strong electron-withdrawing nature enhances the acidity of adjacent C-H protons and can influence regioselectivity in reactions like lithiation.

Steric hindrance also plays a crucial role in directing reaction pathways. In cross-coupling reactions, the catalyst will preferentially attack the least sterically hindered C-X bond. For this compound, the C-I bond at position 2 is flanked by a fluorine atom and a hydrogen atom, while the C-Br bond at position 4 is flanked by two hydrogen atoms. However, the intrinsic reactivity difference between iodine and bromine is the dominant factor. In polyhalogenated systems, reactions often occur regioselectively at the terminal C–I bonds, which are typically the most sterically accessible and electronically active positions. rsc.org

Carbon-Halogen Bond Activation in Catalytic Processes

The differential reactivity of the carbon-halogen bonds in this compound is exploited most effectively in transition metal-catalyzed cross-coupling reactions. These processes allow for the sequential and regioselective formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to functionalize aryl halides. acs.org this compound and its isomers are valuable substrates for reactions like Suzuki, Heck, and Sonogashira couplings, which are fundamental tools for constructing biaryl compounds and other complex architectures. myskinrecipes.comsmolecule.com The high selectivity for the C-I bond allows for a primary coupling reaction to occur at this position, leaving the C-Br bond available for a subsequent, different coupling reaction under more forcing conditions.

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) involves a catalytic cycle comprising three main steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination.

Oxidative Addition: A low-valent Pd(0) species inserts into the carbon-halogen bond of the aryl halide, forming an arylpalladium(II) complex. Kinetic studies have consistently shown that the rate of oxidative addition is significantly faster for aryl iodides than for aryl bromides. chemrxiv.orgresearchgate.net This difference is attributed to the lower C-I bond energy. researchgate.net When both an iodo and a bromo substituent are present in the same molecule, the Pd(0) catalyst will almost exclusively react with the C-I bond first. This phenomenon is sometimes referred to as "catalyst monopoly," where the more reactive halide engages the catalyst selectively. chemrxiv.org

Transmetalation/Migratory Insertion: In the Suzuki reaction, the arylpalladium(II) halide complex reacts with an organoboron compound in the presence of a base. In the Heck reaction, an alkene coordinates to the palladium center and then inserts into the aryl-palladium bond.

Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Studies comparing the coupling of iodobenzene (B50100) and bromobenzene (B47551) show that not only is the reaction with iodobenzene faster, but it can often proceed under milder conditions (e.g., lower temperatures). researchgate.net

The primary determinant of regioselectivity in the cross-coupling of this compound is the differential reactivity of the halogens. The first coupling reaction will occur with exceptionally high selectivity at the C-I bond at position 2.

For instance, in a Sonogashira coupling of a polyhalogenated arene, the reaction exclusively targets the C-I bond over C-Br or C-Cl bonds. rsc.org This allows for the synthesis of an ethynyl-substituted intermediate, (4-Bromo-1-fluoro-2-ethynyl)benzene, which retains the bromine atom for further synthetic transformations. This stepwise functionalization is a powerful strategy for building molecular complexity. acs.org The fluorine atom at position 1 does not participate directly in the coupling but influences the electronic environment of the ring, which can affect reaction rates and the stability of intermediates.

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling of this compound

| Reactive Site | Relative Reactivity | Typical Outcome in Initial Coupling | Rationale |

| C-I (Position 2) | High | Selective coupling at this position | Lowest C-X bond energy, fastest oxidative addition. researchgate.net |

| C-Br (Position 4) | Medium | Unreactive under conditions for C-I coupling | Higher C-X bond energy; can be coupled under more forcing conditions. |

| C-F (Position 1) | Low | Unreactive | Highest C-X bond energy; generally inert to Pd cross-coupling. |

Palladium-Catalyzed Cross-Coupling Reactions.

Nucleophilic Aromatic Substitution (SNAr) with this compound

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for aryl halides, particularly those bearing electron-withdrawing substituents. libretexts.org The halogen atoms in this compound act as electron-withdrawing groups through their inductive effect, rendering the aromatic ring electron-deficient and thus susceptible to attack by nucleophiles. masterorganicchemistry.com

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. masterorganicchemistry.com

Mechanistic Considerations for Fluorine Displacement

While the C-F bond is the strongest carbon-halogen bond, fluorine can be an excellent leaving group in SNAr reactions, often being displaced more readily than chlorine, bromine, or iodine. masterorganicchemistry.comnih.gov This counterintuitive reactivity is explained by the mechanism of the reaction. The rate-determining step is the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com

The high electronegativity of fluorine makes the carbon atom it is attached to highly electrophilic, thus accelerating the initial nucleophilic attack. masterorganicchemistry.com Although the C-F bond is strong and its cleavage is energetically demanding, this is compensated for by the fast, subsequent step of restoring the highly stable aromatic system. Therefore, in SNAr reactions involving this compound, displacement of the fluoride (B91410) ion is a plausible and often observed pathway, depending on the reaction conditions and the nucleophile used. masterorganicchemistry.comnih.gov

Role of Electron-Withdrawing Groups and Benzyne (B1209423) Intermediates

The rate of SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups on the aromatic ring. libretexts.org In this compound, all three halogen substituents (F, Cl, Br) exert a strong inductive electron-withdrawing effect. This effect deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate. masterorganicchemistry.commasterorganicchemistry.com The more effectively this intermediate is stabilized, the lower the activation energy for the reaction and the faster the rate.

An alternative mechanism for nucleophilic substitution on aryl halides is the elimination-addition pathway, which proceeds through a highly reactive benzyne intermediate. libretexts.org This mechanism typically occurs under conditions of very strong bases (like sodium amide) and with aryl halides that lack strong electron-withdrawing activating groups. The reaction is initiated by the abstraction of a proton ortho to a halogen, followed by the elimination of the halide to form the benzyne. Given that this compound is heavily substituted with activating groups for the SNAr pathway, the formation of a benzyne intermediate is less likely under typical SNAr conditions.

Photochemical Reactivity and Bond Fission Dynamics

The absorption of ultraviolet (UV) light can promote this compound to an electronically excited state, leading to the cleavage of its carbon-halogen bonds. acs.org The specific bond that breaks is determined by the respective bond dissociation energies and the nature of the excited electronic states.

Investigating C-Halogen Bond Cleavage under UV Irradiation

Upon UV irradiation, the different carbon-halogen bonds in this compound exhibit distinct dissociation behaviors. Theoretical and experimental studies on similar halobenzenes show a clear trend in bond lability. acs.orgresearchgate.net The C-I bond is the weakest, followed by the C-Br bond, while the C-F bond is the strongest.

Photodissociation of iodobenzene is known to be a fast process, often resulting from intersystem crossing from a bound singlet excited state to a repulsive triplet excited state, or via direct dissociation from an antibonding singlet state. acs.org This leads to prompt C-I bond fission. researchgate.net Similarly, C-Br bond cleavage is also observed, though it may require higher energy or proceed through different excited state pathways compared to C-I fission. researchgate.net In contrast, photochemical cleavage of the C-F bond is not typically observed under conditions that readily cleave C-I and C-Br bonds, due to its much higher bond strength. researchgate.net Therefore, under UV irradiation, this compound is expected to selectively undergo C-I bond fission, followed by C-Br fission at higher energies, with the C-F bond remaining intact.

Comparative Analysis of Halogen Dissociation Energetics

The selectivity of bond cleavage under photochemical conditions is directly related to the bond dissociation energies (BDEs) of the respective carbon-halogen bonds. A lower BDE corresponds to a weaker bond that requires less energy to break. The BDEs for the C-X bonds in halobenzenes decrease significantly down the halogen group.

| Bond | Bond Dissociation Energy (kcal/mol) | Relative Reactivity |

|---|---|---|

| C-F (in Fluorobenzene) | 128 | Lowest |

| C-Br (in Bromobenzene) | 81 | Intermediate |

| C-I (in Iodobenzene) | 66 | Highest |

This table presents representative Bond Dissociation Energies for monohalogenated benzenes, which illustrate the trend applicable to this compound. Data adapted from studies on halobenzene degradation. researchgate.net

As the data indicates, the energy required to cleave the C-I bond is substantially lower than that for the C-Br and C-F bonds. This energetic difference explains why photodissociation is highly selective, favoring the rupture of the weakest link in the molecule—the carbon-iodine bond. researchgate.netresearchgate.net

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 4-Bromo-1-fluoro-2-iodobenzene. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, researchers can map out the connectivity and spatial arrangement of atoms within the molecule. researchgate.net

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

The ¹H and ¹³C NMR spectra provide foundational information about the carbon-hydrogen framework of the molecule. Due to the low symmetry of this compound, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each corresponding to one of the protons on the benzene (B151609) ring. The chemical shifts and coupling patterns (multiplicity) of these signals are dictated by the electronic effects of the adjacent halogen substituents (F, Br, I). Similarly, the ¹³C NMR spectrum will display six unique signals for the six carbon atoms of the benzene ring.

While specific experimental data is not widely published, theoretical predictions based on established substituent effects can provide an expected range for these chemical shifts.

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Corresponding Atom |

|---|---|---|---|

| ¹H | 7.60 - 7.80 | Doublet of doublets (dd) | H-3 |

| ¹H | 7.25 - 7.45 | Doublet of doublets (dd) | H-5 |

| ¹H | 6.90 - 7.10 | Triplet of doublets (td) | H-6 |

| ¹³C | 160 - 164 (d) | Doublet (¹JCF) | C-1 |

| ¹³C | 90 - 95 (d) | Doublet (²JCF) | C-2 |

| ¹³C | 140 - 144 (d) | Doublet (³JCF) | C-3 |

| ¹³C | 118 - 122 (s) | Singlet | C-4 |

| ¹³C | 132 - 136 (d) | Doublet (⁴JCF) | C-5 |

| ¹³C | 115 - 119 (d) | Doublet (³JCF) | C-6 |

Note: This table contains predicted data based on computational models and known substituent effects. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR for Fluorinated Analogs

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. google.com This technique is highly sensitive and provides a specific signal for the fluorine nucleus. The chemical shift of the fluorine atom is highly dependent on its electronic environment. For an aryl fluoride (B91410) like this compound, a single signal is expected in the ¹⁹F NMR spectrum. Its precise chemical shift confirms the presence of the C-F bond, and coupling to adjacent protons (H-2 and H-6) can further validate the substitution pattern.

Advanced 2D NMR Techniques

For an unambiguous assignment of all signals in the ¹H and ¹³C spectra, researchers employ advanced two-dimensional (2D) NMR experiments. researchgate.netharvard.edu These techniques correlate different nuclei through chemical bonds, providing a detailed connectivity map of the molecule. nih.gov

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would reveal the coupling relationships between the three aromatic protons. Cross-peaks would be expected between H-5 and H-6, and between H-3 and its neighbors, confirming their adjacent positions on the ring. libretexts.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate protons with the carbons to which they are directly attached. An HSQC or HMQC spectrum would definitively link each proton signal (H-3, H-5, H-6) to its corresponding carbon signal (C-3, C-5, C-6).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. This would allow for the assignment of the quaternary (non-protonated) carbons. For instance, the proton at H-5 would show a correlation to C-1, C-3, and C-4, thus confirming the positions of the iodine, fluorine, and bromine substituents relative to the proton framework. nih.govlibretexts.org

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is a vital analytical technique used to confirm the molecular weight of this compound and to assess its purity by separating it from potential byproducts or starting materials. It works by ionizing the molecule and then measuring its mass-to-charge ratio (m/z).

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound. The gas chromatograph first separates the compound from any volatile impurities, and the mass spectrometer then provides mass information for each separated component. google.com.na

The mass spectrum of this compound is particularly distinctive due to the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic pattern for the molecular ion (M⁺) peak, which will appear as two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2⁺). This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

Expected GC-MS Fragmentation Data

| m/z Value | Interpretation | Notes |

|---|---|---|

| 300/302 | [M]⁺ (Molecular Ion) | The pair of peaks representing the intact molecule with ⁷⁹Br and ⁸¹Br isotopes, respectively. |

| 173/175 | [M-I]⁺ | Loss of the iodine atom. |

| 221 | [M-Br]⁺ | Loss of the bromine atom. |

Note: This table contains expected data. The molecular weight of C₆H₃BrFI is 300.89 g/mol .

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful technique used for the analysis of this compound. It is particularly useful for monitoring the progress of reactions where this compound is used as a reactant or for analyzing samples that may not be suitable for the high temperatures of GC. google.comgoogleapis.com In synthetic procedures, such as Suzuki or Stille couplings, LC-MS can be used to track the consumption of the starting material and the formation of the desired product in real-time. google.com The liquid chromatograph separates the components of a mixture, which are then ionized (e.g., via electrospray ionization, ESI) and detected by the mass spectrometer, providing both purity information and molecular weight confirmation. google.com.na

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the characterization of this compound, providing an exceptionally accurate measurement of its mass-to-charge ratio (m/z). This precision allows for the unambiguous determination of the elemental formula of the molecule, a fundamental step in its identification. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound (C₆H₃BrFI), the theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of its constituent atoms. This calculated value serves as a benchmark against which the experimental data is compared. The close agreement between the measured and theoretical mass confirms the compound's identity. nih.govnih.gov The analysis is often performed using advanced instruments such as Orbitrap or Time-of-Flight (TOF) mass spectrometers. rsc.org

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₃BrFI | nih.gov |

| Theoretical Monoisotopic Mass (Da) | 299.84469 | nih.govnih.gov |

| Typical Instrumentation | GC-Orbitrap, LC-Orbitrap, IMS-Q-TOF | rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. Both methods probe the vibrations of chemical bonds, but due to different selection rules, they can provide different and often supplementary information.

For this compound, IR spectroscopy is particularly useful for identifying the characteristic vibrations of its carbon-halogen and aromatic ring bonds. The presence of C-F, C-Br, and C-I bonds, as well as the aromatic C-H and C=C bonds, can be confirmed by their absorption frequencies. nih.govthermofisher.com Techniques such as Attenuated Total Reflectance (ATR)-IR are commonly used for solid samples. nih.gov

Raman spectroscopy also provides insights into the molecular structure. It is especially sensitive to non-polar bonds and can be used to characterize the vibrations of the benzene ring and the carbon-halogen bonds. spectrabase.comnih.gov The availability of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule. chemicalbook.com

| Bond/Functional Group | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique |

|---|---|---|

| Aromatic C-H stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C stretch | 1600 - 1450 | IR, Raman |

| C-F stretch | 1250 - 1000 | IR |

| C-Br stretch | 680 - 515 | IR |

| C-I stretch | 600 - 500 | IR |

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are essential for separating this compound from starting materials, by-products, and other impurities, thereby enabling purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for determining the purity of non-volatile compounds like this compound. In a typical setup, a solution of the compound is injected into a column packed with a stationary phase (commonly silica-based C18 for reversed-phase chromatography). A liquid mobile phase then carries the sample through the column, and separation occurs based on the differential partitioning of the analyte and impurities between the two phases. A UV detector is often used for quantification, as aromatic compounds absorb UV light.

Research and manufacturing protocols rely on HPLC to verify the purity of synthesized batches, with purities of ≥97% being achievable. It is also employed to monitor the progress of a chemical reaction by taking aliquots from the reaction mixture over time and analyzing the relative concentrations of reactants, intermediates, and the desired product. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for operation at much higher pressures. This results in substantially faster analysis times, greater resolution, and improved sensitivity.

For a compound like this compound, UPLC is particularly advantageous for high-throughput analysis or when complex mixtures containing closely related isomers or impurities need to be resolved. bldpharm.comambeed.com The enhanced resolution can separate by-products that might co-elute with the main peak in a standard HPLC run. While specific UPLC application notes for this exact isomer may not be widely published, the technique is routinely applied to its isomers and other halogenated aromatics for purity determination and reaction monitoring. bldpharm.comambeed.comavantorsciences.com

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Typical Run Time | Longer (e.g., 10-30 min) | Shorter (e.g., 1-5 min) |

| Resolution | Good | Excellent |

| Application | Standard purity testing, reaction monitoring. | High-throughput screening, complex mixture analysis. ambeed.comavantorsciences.com |

Computational Chemistry and Theoretical Insights into 4 Bromo 1 Fluoro 2 Iodobenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. For 4-bromo-1-fluoro-2-iodobenzene, these methods can elucidate its stability, the nature of its chemical bonds, and its susceptibility to chemical reactions.

Density Functional Theory (DFT) is a computational method widely used to investigate the electronic structure of molecules. One of the key parameters that can be calculated is the bond dissociation energy (BDE), which is the energy required to break a specific bond homolytically. The BDE is a direct measure of bond strength and provides critical information about the reactivity of a molecule. For this compound, the C-I, C-Br, and C-F bonds are of particular interest.

Computational studies on similar polyhalogenated compounds confirm this trend. For instance, DFT calculations on brominated flame retardants show that C-Br bonds are significantly weaker than C-O or C-C bonds, making debromination a likely initial step in their thermal decomposition. researchgate.net Similarly, studies on 1,3-dibromo-5-fluoro-2-iodobenzene (B1299775) indicate that the C-I bond has a lower BDE (approximately 50 kcal/mol) compared to the C-Br bond (approximately 70 kcal/mol), which explains the preferential reactivity at the iodine site in cross-coupling reactions.

Based on these established principles, the expected trend for the bond dissociation energies in this compound would be C-I < C-Br < C-F. This suggests that in chemical reactions involving bond cleavage, the C-I bond would be the most labile, followed by the C-Br bond, with the C-F bond being the most robust. This differential reactivity is a key factor in designing selective chemical transformations.

Table 1: Representative Bond Dissociation Energies (BDEs) for Halobenzenes (Illustrative)

| Bond | Typical BDE (kcal/mol) |

| C-I | ~65 |

| C-Br | ~81 |

| C-Cl | ~95 |

| C-F | ~123 |

| Note: These are general values for monohalobenzenes and serve to illustrate the expected trend for this compound. |

The electronic properties of a molecule are governed by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For halogenated benzenes, the HOMO-LUMO gap tends to decrease with increasing halogen size (F > Cl > Br > I). rsc.org The introduction of multiple halogen substituents, as in this compound, will further modulate these orbital energies. The fluorine atom, being highly electronegative, will lower the energy of both the HOMO and LUMO, while the more polarizable bromine and iodine atoms will have a more complex influence, generally raising the HOMO energy and lowering the LUMO energy, leading to a smaller gap compared to benzene (B151609) or fluorobenzene (B45895).

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis. semanticscholar.org In this compound, the high electronegativity of the fluorine atom will induce a significant partial negative charge on itself and a partial positive charge on the carbon atom to which it is attached (C1). Conversely, the iodine and bromine atoms are more polarizable and can exhibit more complex electronic effects, including the formation of a "sigma-hole" – a region of positive electrostatic potential on the halogen atom opposite the C-X bond, which is particularly significant for iodine and bromine. acs.orgmdpi.com This positive sigma-hole makes these halogen atoms potential halogen bond donors.

Table 2: Illustrative Calculated HOMO-LUMO Gaps for Halogenated Benzenes

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzene | -6.75 | 1.36 | 8.11 |

| Fluorobenzene | -7.02 | 1.03 | 8.05 |

| Chlorobenzene | -6.98 | 0.65 | 7.63 |

| Bromobenzene (B47551) | -6.95 | 0.55 | 7.50 |

| Iodobenzene (B50100) | -6.85 | 0.25 | 7.10 |

| Note: These values are illustrative and taken from general computational studies on halobenzenes to show the trend. The exact values for this compound would require specific calculations. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While this compound is a relatively rigid molecule with limited conformational freedom, molecular dynamics (MD) simulations can provide valuable insights into its intermolecular interactions and its behavior in solution or in condensed phases. MD simulations model the movement of atoms and molecules over time based on a force field that describes the potential energy of the system. plos.org

For a molecule like this compound, MD simulations could be employed to study:

Solvation: How the molecule orients itself and interacts with different solvent molecules. This is crucial for understanding its solubility and reactivity in various reaction media.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as van der Waals forces, dipole-dipole interactions, and particularly halogen bonding, with other molecules. researchgate.net The presence of three different halogens offers multiple sites for potential halogen bonding, with the iodine atom being the strongest halogen bond donor.

Aggregation: Whether molecules of this compound tend to self-associate in solution and the preferred orientation of these aggregates.

Although specific MD studies on this compound are not prominent in the literature, simulations of similar halogenated aromatic compounds have been used to understand their interactions with biological macromolecules, such as proteins, and their adsorption on surfaces like carbon nanotubes. acs.org These studies often involve the use of specialized force fields that can accurately model the anisotropic charge distribution around the halogen atoms to account for phenomena like halogen bonding. researchgate.net

Predicting Reaction Mechanisms and Selectivity via Computational Modeling

One of the most powerful applications of computational chemistry is the elucidation of reaction mechanisms and the prediction of selectivity. For a polyfunctional molecule like this compound, several reaction pathways are often possible, and predicting the major product is a significant challenge.

Computational modeling, primarily using DFT, can be used to map the potential energy surface of a reaction. This involves locating the transition state structures and calculating the activation energies for different possible reaction pathways. The pathway with the lowest activation energy is predicted to be the most favorable.

For this compound, computational modeling could be particularly useful in predicting the regioselectivity of reactions such as:

Metal-halogen exchange: In reactions with organolithium or Grignard reagents, there is a competition between the exchange of bromine and iodine. Given the lower C-I bond dissociation energy, it is expected that the C-I bond would be more reactive. Computational modeling can quantify the energy barriers for both processes to confirm this selectivity. walisongo.ac.iduio.no

Cross-coupling reactions: In palladium-catalyzed reactions like Suzuki or Stille couplings, the oxidative addition step is typically the rate-determining and selectivity-determining step. DFT calculations can model the transition states for the oxidative addition at the C-I and C-Br bonds, providing a quantitative prediction of which site will react preferentially. researchgate.netresearchgate.net

Nucleophilic aromatic substitution: The electron-withdrawing effects of the halogens can activate the ring for nucleophilic attack. Computational modeling can help predict the most likely site of substitution by analyzing the charge distribution and the stability of the intermediate Meisenheimer complexes.

For instance, computational studies on the "halogen dance" reaction, a base-catalyzed isomerization of haloaromatics, have utilized DFT to propose plausible transition states and reaction pathways for iodobenzene derivatives. researchgate.net Such an approach could be extended to understand potential rearrangements or unexpected reaction outcomes for this compound.

Strategic Applications in Complex Organic Synthesis and Medicinal Chemistry

Role as a Versatile Synthetic Building Block

4-Bromo-1-fluoro-2-iodobenzene is highly valued as a versatile building block in organic synthesis. chemicalbook.comalibaba.com Its utility stems from the differential reactivity of its three halogen atoms, which allows for stepwise and regioselective functionalization. This controlled reactivity is crucial for constructing intricate molecular frameworks from a relatively simple starting material. chemimpex.com

Precursor in Multistep Organic Transformations

The compound serves as a key precursor in a variety of multistep synthetic sequences. chemicalbook.comnih.gov The iodine, bromine, and fluorine atoms can be selectively targeted by different reagents and reaction conditions. Typically, the carbon-iodine bond is the most reactive towards metal-catalyzed cross-coupling reactions (like Suzuki, Stille, or Sonogashira reactions), followed by the carbon-bromine bond, while the carbon-fluorine bond is the most stable and least reactive. chemimpex.com This reactivity hierarchy enables chemists to introduce different functional groups sequentially at specific positions on the aromatic ring, a critical strategy in the total synthesis of complex natural products and designed molecules.

A common synthetic route to this compound itself starts from 5-bromo-2-fluoroaniline (B1303259). prepchem.com The process involves a diazotization reaction, where the aniline (B41778) is treated with sodium nitrite (B80452) and sulfuric acid, followed by the addition of potassium iodide to introduce the iodine atom, yielding the final product after purification. prepchem.com

Incorporation into Functionalized Aromatic and Heteroaromatic Systems

The distinct reactivity of the halogens makes this compound an ideal substrate for building complex aromatic and heteroaromatic systems. chemicalbook.com Chemists can leverage this property to perform selective cross-coupling reactions. For instance, a Suzuki coupling can be performed at the iodine position, followed by a different coupling reaction at the bromine position, all while leaving the fluorine atom untouched. This allows for the controlled assembly of biaryl or more complex aryl structures, which are common motifs in many biologically active compounds. chemimpex.com This stepwise functionalization provides a powerful method for creating a diverse library of derivatives with tailored properties for various research applications. chemimpex.com

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry, this compound is a crucial intermediate for creating novel therapeutics. alibaba.commdpi.com Its structure is a component of sophisticated molecules designed to interact with specific biological targets. chemimpex.com

Synthesis of Novel Drug Candidates with Specific Biological Activities

This halogenated compound is a key starting material in the synthesis of new drug candidates with potential therapeutic applications, including anticancer and antimicrobial agents. mdpi.com A notable example is its use in an improved synthesis of Venetoclax, a B-cell lymphoma-2 (BCL-2) inhibitor used to treat certain types of leukemia. mdpi.com In a revised synthetic route, this compound is used to prepare t-butyl 2-fluoro-4-bromobenzoate. This intermediate then reacts cleanly with 1H-pyrrolo[2,3-b]pyridin-5-ol, a key step that addresses regioselectivity issues found in earlier synthetic methods. mdpi.com This highlights the compound's role in enabling more efficient and reliable production of complex APIs.

Design and Optimization of Fluorinated Pharmaceuticals

The presence of a fluorine atom in this compound is particularly significant for pharmaceutical design. acs.org The strategic incorporation of fluorine into a drug candidate is a widely used tactic to enhance its pharmacological profile. researchgate.net Fluorination can improve metabolic stability by blocking sites susceptible to oxidation by cytochrome P450 enzymes, increase binding affinity to target proteins, and modulate physicochemical properties like lipophilicity and pKa, which can lead to better bioavailability. acs.orgresearchgate.net Using this compound as a building block allows for the direct introduction of a fluorine atom into the core structure of a potential drug, facilitating the development of optimized fluorinated pharmaceuticals.

Synthetic Utility of this compound

| Reaction Type | Role of Compound | Application | Source(s) |

| Cross-Coupling Reactions (e.g., Suzuki, Stille) | Electrophilic partner | Formation of C-C bonds to create biaryl and complex aromatic systems. | chemimpex.com |

| Diazotization/Iodination | Product of this reaction | Synthesis of the title compound from an aniline precursor. | prepchem.com |

| Nucleophilic Aromatic Substitution | Substrate | Potential for substitution reactions, although less common than cross-coupling for I and Br. |

Applications in Agrochemical and Material Science Research

Beyond pharmaceuticals, this compound finds application in the development of new agrochemicals and advanced materials. chemimpex.comalibaba.com

In agrochemical research, it serves as a building block for creating new pesticides and herbicides. chemimpex.com The same principles of selective functionalization used in medicinal chemistry are applied to design molecules that can effectively target pests or weeds while minimizing environmental impact.

In material science, the compound is used to synthesize functional materials, polymers, and coatings. chemimpex.comsmolecule.com The presence of heavy halogen atoms like bromine and iodine, combined with the highly electronegative fluorine, imparts unique electronic properties to molecules derived from this precursor. smolecule.com These properties can be exploited in the development of materials with enhanced durability, specific electronic characteristics, or resistance to environmental factors. chemimpex.com Its role as a monomer or intermediate allows for the creation of specialty polymers and organic electronic materials. bldpharm.com

Formulation of Advanced Materials and Polymers

The halogen atoms on this compound can impart specific properties to polymers and other advanced materials. guidechem.com It is used in the development of functional materials due to the unique electronic properties conferred by its halogen substituents. smolecule.com

Synthesis of Liquid Crystals and Optoelectronic Materials

Fluorinated compounds are crucial in the design of liquid crystals for display applications. researchgate.net this compound and its derivatives are used in the synthesis of tolane-based liquid crystals and other liquid crystalline materials. epo.orgchemimpex.comgoogle.com The introduction of fluorine atoms can influence properties such as dielectric anisotropy and melting point, which are critical for the performance of liquid crystal displays. researchgate.net

Emerging Research Directions and Future Perspectives

Exploring Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The selective functionalization of the carbon-iodine and carbon-bromine bonds in 4-bromo-1-fluoro-2-iodobenzene is a primary focus of synthetic innovation. The development of advanced catalytic systems is crucial for controlling which halogen participates in a reaction, thereby enabling sequential, site-selective cross-coupling reactions.

Researchers are actively investigating heterogeneous catalysts, which offer significant advantages in terms of recovery and reusability over their homogeneous counterparts. researchgate.net A notable example is the use of a mesoporous SBA-15-anchored N-heterocyclic carbene (NHC)-copper(I) complex. rsc.org This catalyst has proven effective in promoting the domino C–C/C–O coupling reaction between 1-bromo-2-iodobenzenes and β-keto esters to produce a variety of 2,3-disubstituted benzofurans in good to high yields. rsc.org The solid support facilitates easy separation and recycling of the catalyst, a key aspect of sustainable chemistry. researchgate.net

Another area of exploration involves palladium-based nanoparticles supported on modified graphite. One such system, G-COOH-Pd-10, has demonstrated high efficiency in Suzuki-Miyaura coupling reactions, a cornerstone of C-C bond formation. researchgate.net These solid-supported catalysts are appealing due to their robustness and recyclability, which addresses the high cost and potential scarcity of palladium. researchgate.net The ability to reuse the catalyst multiple times without significant loss of activity is a critical factor for large-scale applications. researchgate.net

The table below summarizes key findings on emerging catalytic systems utilized in reactions involving halogenated benzenes like this compound.

| Catalyst System | Reaction Type | Key Advantages |

| SBA-15-anchored NHC-Cu(I) | Domino C-C/C-O Coupling | Heterogeneous, reusable, good functional group tolerance, mild conditions. rsc.org |

| Pd-nanoparticles on graphite | Suzuki-Miyaura Coupling | Heterogeneous, robust, recyclable, facile recovery via filtration. researchgate.net |

| Cuprous Iodide (CuI) | Diazotization-Iodination | One-pot synthesis, improved yield by minimizing side products. google.com |

These advancements in catalysis are paving the way for more efficient and selective syntheses, allowing chemists to better harness the tiered reactivity of the iodo and bromo substituents for constructing complex molecular architectures.

Green Chemistry Approaches in the Synthesis and Application of this compound

Green chemistry principles are increasingly being integrated into the synthesis and use of this compound, aiming to reduce environmental impact and improve process safety. A major focus is the development of recyclable catalytic systems and the use of environmentally benign solvents.

The application of heterogeneous catalysts, such as the SBA-15-anchored NHC-copper(I) complex, is a prime example of a green chemistry approach. rsc.org These catalysts can be easily filtered out of the reaction mixture and reused, minimizing waste and preserving valuable metal resources. researchgate.net Furthermore, the successful use of bioderived solvents, like 2-MeTHF (2-methyltetrahydrofuran), in these catalytic processes represents a significant step away from traditional, more hazardous organic solvents. rsc.org

The following table highlights green chemistry strategies relevant to the synthesis and reactions of this compound.

| Green Chemistry Strategy | Example/Application | Benefit |

| Recyclable Heterogeneous Catalysts | SBA-15-NHC-Cu(I), Pd on graphite | Reduced catalyst waste, cost savings, preservation of metal resources. researchgate.netrsc.org |

| Use of Bio-derived Solvents | 2-MeTHF in coupling reactions | Reduced reliance on petrochemical solvents, lower environmental impact. rsc.org |

| Microscale Synthesis | Reductive deamination of haloanilines | Requires less starting material, simplified procedure, reduced waste. acs.org |

| One-Pot Synthesis | Diazotization-iodination reactions | Increased efficiency, reduced solvent use, safer and simpler operations. google.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound into automated synthesis and flow chemistry platforms represents a significant leap forward in chemical manufacturing and drug discovery. These technologies offer enhanced control over reaction parameters, improved safety for handling hazardous reagents, and the potential for high-throughput synthesis. researchgate.netsemanticscholar.org

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch-wise fashion, is particularly well-suited for the types of cross-coupling reactions in which this compound participates. acs.org The precise control over temperature, pressure, and reaction time in microreactors can lead to higher yields, fewer byproducts, and faster reaction times compared to traditional batch methods. semanticscholar.orgacs.org This approach enables a "flash chemistry" model where key intermediates can be generated rapidly and efficiently in a telescoped, multi-step process without isolation. acs.org

| Technology | Application for this compound | Advantages |

| Flow Chemistry | Cross-coupling reactions (e.g., Suzuki, Heck) | Enhanced safety, precise control, higher yields, rapid synthesis, scalability. semanticscholar.orgacs.org |

| Automated Synthesis Platforms | High-throughput synthesis, drug discovery | Acceleration of design-synthesis cycle, standardization, rapid library generation. researchgate.netsynplechem.com |

| AI-Assisted Retrosynthesis | Route design and optimization | Identifies efficient and automatable synthetic routes, explores new chemical space. synplechem.com |

The future will likely see a broader adoption of these integrated systems, enabling the on-demand synthesis of complex derivatives of this compound for a wide range of applications.

Advanced Derivatization for New Functional Materials and Probes

The true value of this compound lies in its role as a versatile scaffold for creating advanced functional materials and molecular probes. chemicalbook.com The differential reactivity of the iodine and bromine substituents allows for programmed, sequential derivatization, opening pathways to complex molecules that would be difficult to synthesize otherwise.

A significant area of application is in the development of positron emission tomography (PET) tracers for medical diagnostics. The synthesis of radiolabeled compounds, such as those containing the fluorine-18 (B77423) isotope ([¹⁸F]), often utilizes precursors with similar halogenated aromatic structures. researchgate.netgoogle.com The ability to selectively introduce [¹⁸F] into a molecule allows for the in-vivo imaging of biological processes, aiding in the diagnosis and study of diseases. researchgate.net

In materials science, fluorinated building blocks are critical for developing polymers with unique properties. acs.org Derivatization of fluorinated aromatics contributes to the synthesis of functional materials such as:

Gel Polymer Electrolytes: For use in safer, more efficient lithium-ion batteries. acs.org

Proton-Conducting Membranes: Essential components for fuel cells. acs.org

Functional Coatings: Providing properties like chemical resistance and anti-fouling surfaces. acs.org

Furthermore, the compound serves as a key starting material for synthesizing complex heterocyclic structures like 2,3-disubstituted benzofurans, which are prevalent motifs in many pharmaceuticals and biologically active molecules. rsc.org The ability to construct these valuable cores efficiently highlights the importance of this compound as a foundational element in medicinal chemistry and drug discovery.

Q & A

Synthesis and Reactivity

Basic: Q. Q1. What are the common synthetic routes for preparing 4-Bromo-1-fluoro-2-iodobenzene, and how are intermediates purified? A1. The compound is typically synthesized via sequential halogenation. For example, iodination of 4-bromo-1-fluorobenzene using iodine monochloride (ICl) in acetic acid at 60–80°C yields the target product. Intermediate purification often involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol. Purity verification requires GC-MS (>95% purity) and ¹H/¹⁹F NMR to confirm halogen positions .

Advanced: Q. Q2. How do steric and electronic effects influence regioselectivity during halogenation of polysubstituted benzene derivatives like this compound? A2. The bulky iodine atom at the 2-position directs subsequent electrophilic substitutions to the para position due to steric hindrance, while fluorine’s electron-withdrawing effect deactivates the ring. Computational studies (DFT) can predict reactivity trends, and experimental validation via NOESY NMR or X-ray crystallography confirms regioselectivity .

Structural Characterization

Basic: Q. Q3. What challenges arise in NMR characterization of this compound, and how are they mitigated? A3. The presence of ¹⁹F and heavy halogens (Br, I) complicates spin-spin coupling and signal splitting. High-resolution NMR (500 MHz+) with deuterated chloroform or DMSO-d₆ as solvents reduces broadening. ¹⁹F NMR at 470 MHz with a relaxation delay >2s improves signal clarity. Coupling constants (e.g., J₃-F and J₄-Br) are critical for structural assignment .

Advanced: Q. Q4. How is single-crystal X-ray diffraction used to resolve ambiguities in molecular geometry for halogenated aromatics? A4. Single-crystal X-ray studies (e.g., using Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement determine bond lengths and angles. For this compound, anisotropic displacement parameters refine halogen positions, while Hirshfeld surface analysis evaluates intermolecular interactions. Twinning or disorder in crystals may require data integration via PLATON .

Application in Cross-Coupling Reactions

Basic: Q. Q5. What palladium-catalyzed cross-coupling reactions are feasible with this compound as a substrate? A5. Suzuki-Miyaura couplings with arylboronic acids (e.g., phenylboronic acid) selectively target the iodine substituent under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C). The bromo group remains intact, enabling sequential functionalization. GC-MS monitors reaction progress, and TLC (hexane:EtOAc = 9:1) confirms product separation .

Advanced: Q. Q6. How can competing Ullmann coupling be suppressed during Sonogashira reactions involving this compound? A6. Using Cu-free conditions (e.g., Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃ in DMF at 100°C) minimizes homocoupling. Microwave-assisted synthesis (150°C, 20 min) enhances alkyne insertion efficiency. Post-reaction, column chromatography (neutral Al₂O₃) separates acetylene products from residual halides .

Data Analysis and Contradictions

Advanced: Q. Q7. How should researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. DFT)? A7. Cross-validation is essential:

- Optimize DFT parameters (B3LYP/6-311+G(d,p)) to include solvent effects (PCM model).

- Compare experimental ¹³C NMR shifts with computed values (RMSD < 2 ppm).

- For crystallographic disagreements (e.g., bond length deviations >0.02 Å), re-examine data for thermal motion artifacts or hydrogen bonding effects .

Stability and Storage

Basic: Q. Q8. What degradation pathways occur in this compound, and how is stability ensured during storage? A8. Light and moisture accelerate C-I bond cleavage. Store in amber vials under argon at –20°C. Stability is monitored via periodic GC-MS; degradation products (e.g., 4-bromo-1-fluorobenzene) indicate iodine loss. For long-term storage, molecular sieves (3Å) prevent hydrolysis .

Advanced Applications

Advanced: Q. Q9. How is this compound utilized in synthesizing fluorinated liquid crystals or pharmaceutical intermediates? A9. As a building block for trifluoromethylated aromatics, it undergoes halogen exchange (e.g., Finkelstein reaction) to introduce CF₃ groups. In drug discovery, its iodine atom facilitates radioisotope labeling (e.g., ¹²⁵I) for tracer studies. Reaction with Grignard reagents (e.g., MeMgBr) yields biaryl motifs common in kinase inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.